molecular formula C17H19N5O3 B363143 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-38-6

6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B363143
CAS No.: 510762-38-6
M. Wt: 341.4g/mol
InChI Key: AQFLXDQCKNVNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the imino group: This step often involves the use of reagents like amines or imines.

    Functionalization with methoxyethyl and dimethyl groups: These groups are introduced through alkylation reactions using reagents like methoxyethyl halides and dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the imino or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: This can occur through binding to the active site or allosteric sites of enzymes.

    Modulating receptor activity: It can act as an agonist or antagonist at various receptors.

    Altering signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-1-(2-methoxyethyl)-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • 2-imino-1-(2-methoxyethyl)-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • 2-imino-1-(2-methoxyethyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

510762-38-6

Molecular Formula

C17H19N5O3

Molecular Weight

341.4g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O3/c1-10-5-4-6-22-14(10)20-15-12(17(22)24)9-11(16(23)19-2)13(18)21(15)7-8-25-3/h4-6,9,18H,7-8H2,1-3H3,(H,19,23)

InChI Key

AQFLXDQCKNVNHG-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC

Pictograms

Irritant

Origin of Product

United States

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